molecular formula C5H4ClN5O B11907025 2-Amino-8-chloro-1,2-dihydropurin-6-one

2-Amino-8-chloro-1,2-dihydropurin-6-one

Cat. No.: B11907025
M. Wt: 185.57 g/mol
InChI Key: RTDVIWJHEWCEHZ-UHFFFAOYSA-N
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Description

2-Amino-8-chloro-1,2-dihydropurin-6-one is a purine derivative with a molecular formula of C5H4ClN5O. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. It is a chlorinated purine analog that has been studied for its potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-chloro-1,2-dihydropurin-6-one typically involves the chlorination of purine derivatives. One common method is the reaction of 2-amino-6-chloropurine with appropriate reagents under controlled conditions. The reaction conditions often include the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base like pyridine. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-chloro-1,2-dihydropurin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Various substituted purine derivatives depending on the nucleophile used.

    Oxidation Products: Oxo derivatives of the purine ring.

    Reduction Products: Amino derivatives with reduced functional groups.

Scientific Research Applications

2-Amino-8-chloro-1,2-dihydropurin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-8-chloro-1,2-dihydropurin-6-one involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. It can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This inhibition can result in antiviral or anticancer effects by preventing the replication of viruses or the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-8-chloro-1,2-dihydropurin-6-one is unique due to its specific substitution pattern and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H4ClN5O

Molecular Weight

185.57 g/mol

IUPAC Name

2-amino-8-chloro-1,2-dihydropurin-6-one

InChI

InChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h5H,7H2,(H,11,12)

InChI Key

RTDVIWJHEWCEHZ-UHFFFAOYSA-N

Canonical SMILES

C1(NC(=O)C2=NC(=NC2=N1)Cl)N

Origin of Product

United States

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